



Technical Support Center: Olutasidenib Handling for Research Applications

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Compound of Interest		
Compound Name:	Olutasidenib	
Cat. No.:	B609739	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Olutasidenib** (FT-2102) for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store **Olutasidenib** powder upon receipt?

A1: Lyophilized **Olutasidenib** powder should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for up to 3 years.[2][3]

Q2: What is the recommended solvent for preparing **Olutasidenib** stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **Olutasidenib**.[1][2][4] It is soluble in DMSO at concentrations ranging from 70 mg/mL to 125 mg/mL.[1][3] For optimal solubility, using newly opened, hygroscopic DMSO and sonication or heating may be beneficial.[2][3]

Q3: How should I store **Olutasidenib** stock solutions?

A3: **Olutasidenib** solutions in DMSO should be stored at -20°C or -80°C. When stored at -20°C, the solution should be used within 1 month to prevent loss of potency.[1] For longer-term



storage, -80°C is recommended, with stability reported for up to 1-2 years.[2][3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

Q4: Is **Olutasidenib** soluble in aqueous solutions?

A4: **Olutasidenib** is insoluble in water and ethanol.[1] For in vivo studies requiring aqueous-based formulations, specific protocols involving co-solvents like PEG300, Tween 80, and saline are necessary.[2][3]

Q5: What is the mechanism of action of Olutasidenib?

A5: **Olutasidenib** is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[5] Mutant IDH1 enzymes convert alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] By inhibiting mutant IDH1, **Olutasidenib** reduces the production of 2-HG, which in turn helps to restore normal cellular differentiation.[5]

Troubleshooting Guide

Issue: My Olutasidenib powder won't fully dissolve in DMSO.

- Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
- Solution:
 - Try gentle heating and/or sonication to aid dissolution.[3]
 - Ensure you are using a high enough volume of DMSO for your desired concentration.
 - Use newly opened, anhydrous-grade DMSO, as hygroscopic DMSO can significantly impact solubility.[3]

Issue: I observe precipitation in my **Olutasidenib** stock solution after thawing.

- Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.
- Solution:



- Warm the vial to room temperature or slightly above and vortex or sonicate to redissolve the precipitate.
- To prevent this, it is highly recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]

Issue: My in vivo formulation with **Olutasidenib** is not a clear solution.

- Possible Cause: The components of the formulation may not have been mixed in the correct order or thoroughly enough.
- Solution:
 - Follow a specific protocol for preparing in vivo solutions. For example, one protocol suggests adding solvents one by one in the order of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
 - Ensure each component is fully dissolved before adding the next. Sonication can be used to aid in creating a clear solution.

Data Presentation

Table 1: Olutasidenib Storage Conditions and Stability

Form	Storage Temperature	Duration of Stability	Special Conditions
Lyophilized Powder	-20°C	3 years	Keep desiccated[1][2]
Lyophilized Powder	4°C	2 years	-
Solution in Solvent	-80°C	1-2 years	Aliquot to avoid freeze-thaw cycles[2]
Solution in Solvent	-20°C	1 month	Aliquot to avoid freeze-thaw cycles[1]

Table 2: Olutasidenib Solubility

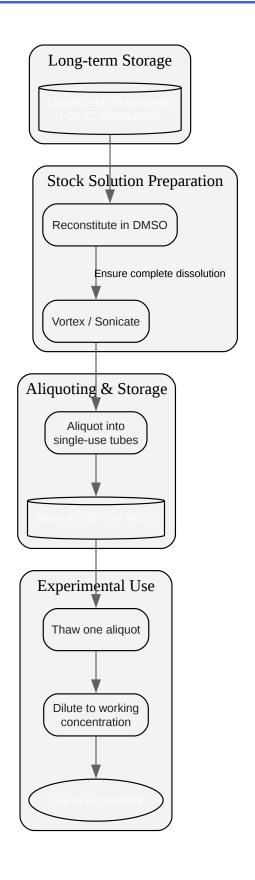


Solvent	Concentration
DMSO	70 mg/mL (197.29 mM)[1]
DMSO	122 mg/mL (343.87 mM)[2]
DMSO	125 mg/mL (352.32 mM)[3]
DMSO	98.0 mg/mL (276.22 mM)[4]
Water	Insoluble[1]
Ethanol	Insoluble[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 2.08 mg/mL (5.86 mM)[3]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL (5.86 mM)[3]

Experimental Protocols & Visualizations Protocol 1: Preparation of a 10 mM Olutasidenib Stock Solution in DMSO

- Preparation: Allow the vial of lyophilized **Olutasidenib** and a new vial of anhydrous DMSO to equilibrate to room temperature.
- Calculation: Calculate the required volume of DMSO to add to the **Olutasidenib** powder to achieve a 10 mM concentration. The molecular weight of **Olutasidenib** is 354.79 g/mol .
- Reconstitution: Carefully add the calculated volume of DMSO to the vial of **Olutasidenib**.
- Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution.
- Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes.
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).





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Workflow for **Olutasidenib** solution preparation.



Olutasidenib's Mechanism of Action

Olutasidenib is a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In cancer cells with IDH1 mutations, the enzyme gains a new function, converting α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG disrupt normal cellular processes, including DNA and histone methylation, leading to a block in cellular differentiation and promoting oncogenesis.[5] **Olutasidenib** specifically binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[5] This reduction in 2-HG levels helps to restore normal cellular differentiation.[5]



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Mechanism of action of Olutasidenib.

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